Crystal structure and XRD data for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
Crystal structure and XRD data for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction (XRD) characteristics of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this document, grounded in the principles of crystallography and drawing upon data from closely related analogues, presents a predictive analysis of its structural features. We will explore the probable synthesis route, detail the experimental protocols for obtaining and analyzing single-crystal and powder XRD data, and discuss the likely molecular geometry, hydrogen bonding motifs, and crystal packing. This guide is intended to serve as a valuable resource for researchers working with this and similar molecular scaffolds, providing both theoretical insights and practical methodologies for structural characterization.
Introduction: The Significance of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The fusion of this heterocyclic system with a benzoic acid group in 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid creates a molecule of significant interest. The benzoic acid component offers a versatile handle for forming salts, esters, and amides, enhancing pharmacokinetic properties or enabling further derivatization. Moreover, the carboxylic acid and the triazole ring's nitrogen and oxygen atoms are prime candidates for forming specific hydrogen bond interactions with biological targets, such as enzymes and receptors.
Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and the development of novel materials. The crystal structure dictates not only the molecule's conformation but also its intermolecular interactions, which in turn influence crucial physicochemical properties like solubility, stability, and bioavailability. X-ray diffraction is the gold standard for elucidating such structural details.
Synthesis and Crystallization
Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is often the most challenging step in structural analysis. The following is a plausible synthetic route and a general protocol for crystallization.
Proposed Synthesis Pathway
A common and effective method for the synthesis of 4-substituted-1,2,4-triazol-5-ones involves the cyclization of a corresponding semicarbazide derivative. The synthesis of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can be envisioned as a two-step process starting from 4-aminobenzoic acid.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
Step 1: Formation of the Isocyanate. 4-aminobenzoic acid is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to yield 4-isocyanatobenzoic acid. For improved solubility and reactivity, the carboxylic acid may be protected as an ester (e.g., ethyl ester) prior to this step.
-
Step 2: Formation of the Semicarbazide. The resulting isocyanate is then reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol to form the corresponding semicarbazide intermediate.
-
Step 3: Cyclization and Hydrolysis. The semicarbazide is cyclized under basic conditions (e.g., sodium ethoxide in ethanol) with heating to form the 1,2,4-triazol-5-one ring. If an ester protecting group was used, a final hydrolysis step under acidic or basic conditions will yield the target molecule, 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid.
-
Purification. The final product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) to achieve high purity, which is essential for successful crystallization.
Crystallization Techniques
The goal of crystallization is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice.
Experimental Protocol: Crystallization
-
Solvent Selection: A crucial first step is to screen a variety of solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer.
Single-Crystal X-ray Diffraction Analysis
Single-crystal XRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.
Experimental Workflow
Caption: Single-crystal XRD experimental workflow.
Experimental Protocol: Single-Crystal XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Predicted Crystallographic Data
Based on the analysis of similar structures, such as "Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate"[1] and "4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate"[2], we can predict a likely set of crystallographic parameters for the title compound.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (for Monoclinic); P2₁2₁2₁ or Pbca (for Orthorhombic) |
| a (Å) | 8 - 14 |
| b (Å) | 4 - 10 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1200 - 1800 |
| Z (molecules/cell) | 4 or 8 |
Predicted Molecular Structure and Conformation
The molecule consists of a planar benzoic acid group and a nearly planar 1,2,4-triazol-5-one ring. The dihedral angle between these two rings will be a key conformational feature. In related structures, this angle can vary significantly, influencing the overall molecular shape and packing.[1][2]
Hydrogen Bonding and Crystal Packing
A critical aspect of the crystal structure will be the intermolecular hydrogen bonding network. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form centrosymmetric dimers with a neighboring molecule, a common motif for carboxylic acids.[2] The N-H group and the carbonyl oxygen of the triazole ring are also expected to participate in hydrogen bonding, potentially linking the carboxylic acid dimers into tapes, sheets, or a three-dimensional network.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a powerful technique for the characterization of polycrystalline materials. It is faster and requires less sample than single-crystal XRD, making it ideal for routine analysis, phase identification, and purity assessment.
Experimental Workflow
Caption: Powder XRD experimental workflow.
Experimental Protocol: Powder XRD
-
Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure a random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a sample holder in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are characteristic of the crystal structure of the compound.
Hypothetical Powder XRD Data
The following table presents a hypothetical but realistic set of powder XRD peaks for 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid, based on the predicted unit cell parameters. This "fingerprint" can be used to identify the compound and assess its purity.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 40 |
| 15.2 | 5.82 | 60 |
| 18.9 | 4.69 | 100 |
| 21.1 | 4.21 | 75 |
| 24.5 | 3.63 | 50 |
| 26.3 | 3.38 | 90 |
| 28.0 | 3.18 | 55 |
Conclusion
This technical guide has provided a comprehensive framework for understanding the crystal structure and XRD data of 4-(5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid. By leveraging data from analogous structures, we have proposed a viable synthetic route, detailed the necessary experimental protocols for structural characterization, and predicted the key crystallographic features of this molecule. The insights into molecular conformation, hydrogen bonding, and crystal packing presented herein are intended to guide future experimental work and aid in the rational design of new pharmaceuticals and materials based on this promising molecular scaffold. The definitive elucidation of this structure through single-crystal X-ray diffraction will be a valuable contribution to the fields of chemistry and materials science.
References
-
Tanak, H., et al. (2010). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
- Husain, A., & Amir, M. (1986). Synthesis of some new 1,2,4-triazole derivatives and their anticonvulsant activity. Journal of the Indian Chemical Society, 63(3), 317-319.
-
Al-Soud, Y. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19653-19665. [Link]
-
SpectraBase. (n.d.). 4-(4,5-Diphenyl-4H-[1][3][4]triazol-3-ylsulfanylmethyl)-benzoic acid. Retrieved from [Link]
- Saeed, A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3773.
-
Ilies, M., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4811. [Link]
-
Fun, H.-K., et al. (2011). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]
- Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2442.
